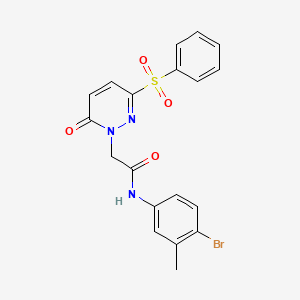
tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate” is a chemical compound with the CAS Number: 1622091-60-4 . It has a molecular weight of 216.28 .
Synthesis Analysis
The synthesis of this compound can be relatively complex. One method involves reacting the corresponding aminomethanol with epichlorohydrin under appropriate conditions to form 3-(aminomethyl)oxetan-3-ol .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-10(4-11)6-14-7-10/h4-7,11H2,1-3H3, (H,12,13) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
The compound can undergo several reactions. For instance, the protected amine intermediate can be reacted with sodium borohydride in methanol to reduce the aldehyde group to a primary alcohol. The primary alcohol can then be reacted with acetic acid and hydrochloric acid to form the oxetane ring.Physical and Chemical Properties Analysis
The compound has a molecular weight of 216.28 . It is typically a colorless or white solid . It is soluble in some organic solvents, such as ethanol and dimethylformamide (DMF) .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate serves as an important intermediate in various chemical syntheses, demonstrating its versatility in organic chemistry. It has been utilized in the preparation and Diels-Alder reaction of 2-amido substituted furans, indicating its role in the synthesis of heterocyclic compounds. This compound's ability to undergo rearrangements, alkylation, and cycloaddition reactions showcases its potential in creating diverse molecular architectures (Padwa, Brodney, & Lynch, 2003).
Photocatalysis and Cascade Reactions
The compound has been employed in photoredox-catalyzed cascade reactions, illustrating its use in innovative synthetic strategies. Specifically, it has been involved in the amination of o-hydroxyarylenaminones, leading to the formation of 3-aminochromones. This process highlights its application in constructing complex molecules under mild conditions, thereby expanding its utility in synthetic organic chemistry (Wang et al., 2022).
Intermediate in Biologically Active Compounds
This chemical entity has been recognized as a crucial intermediate in the synthesis of biologically active compounds. Its incorporation into synthetic routes, as seen in the production of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate, underscores its significance in medicinal chemistry. The streamlined synthesis of this intermediate, with an optimized method yielding high overall efficiency, underpins its value in the pharmaceutical industry (Zhao, Guo, Lan, & Xu, 2017).
Metalation and Alkylation Studies
Research into the metalation and alkylation reactions between silicon and nitrogen in tert-butyl carbamate derivatives highlights the compound's utility in silicon-based chemistry. The study of these reactions provides insights into the synthesis of α-functionalized α-amino silanes, showcasing the compound's application in the development of organosilicon compounds (Sieburth, Somers, & O'hare, 1996).
Crystal Structure and Hydrogen Bonding Analysis
The examination of carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, through crystallographic studies reveals the compound's role in understanding molecular interactions and crystal packing. The analysis of hydrogen bonds and molecular electrostatic potential surfaces in these structures contributes to the broader knowledge of molecular assembly and design (Das et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[[3-(aminomethyl)oxetan-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-10(4-11)6-14-7-10/h4-7,11H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOFBENHDYRWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(COC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-chloro-2-fluorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2963823.png)

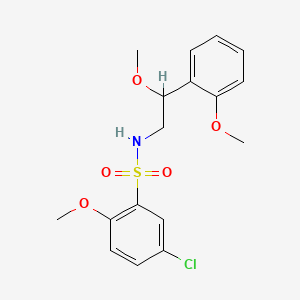
![2-(Furan-2-yl)-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2963832.png)
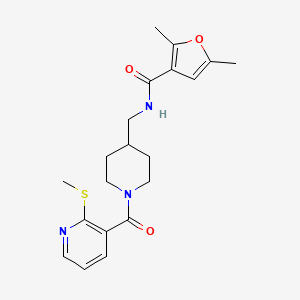
![2-(4-Chlorophenyl)-4-[4-(methylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B2963835.png)
![10-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione](/img/structure/B2963838.png)
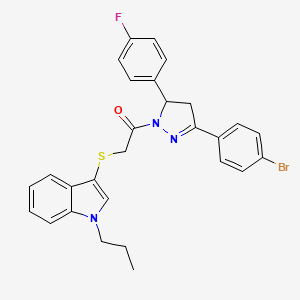
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2963841.png)
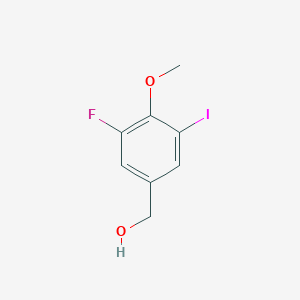
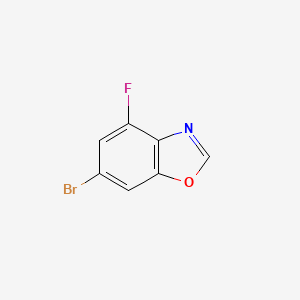
![ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2963844.png)
![6-cyclopropyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2963845.png)
